molecular formula C20H21ClN4O4 B5711084 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide

2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide

Cat. No. B5711084
M. Wt: 416.9 g/mol
InChI Key: JPNPQZZUGOXKCS-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide, also known as CNB-001, is a novel compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide is not fully understood, but it is believed to act through multiple pathways to exert its neuroprotective effects. 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide has been found to modulate various neurotransmitter systems, including the cholinergic, glutamatergic, and GABAergic systems. It has also been shown to reduce oxidative stress and inflammation, which are known to contribute to the development and progression of neurological disorders.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory, in the brain. It has also been found to reduce the levels of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide is its neuroprotective effects, which make it a promising candidate for the treatment of neurological disorders. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide. One area of interest is the development of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide derivatives that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide involves the reaction of 4-chlorophenol with 5-nitro-2-piperidin-1-ylbenzaldehyde in the presence of acetic anhydride and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide in its pure form.

Scientific Research Applications

2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. In preclinical studies, 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide has been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c21-16-4-7-18(8-5-16)29-14-20(26)23-22-13-15-12-17(25(27)28)6-9-19(15)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11,14H2,(H,23,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNPQZZUGOXKCS-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide

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